molecular formula C14H8ClNO5 B14374039 4-(Chlorocarbonyl)phenyl 4-nitrobenzoate CAS No. 89882-99-5

4-(Chlorocarbonyl)phenyl 4-nitrobenzoate

Cat. No.: B14374039
CAS No.: 89882-99-5
M. Wt: 305.67 g/mol
InChI Key: BTYUIANWJPKSIA-UHFFFAOYSA-N
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Description

4-(Chlorocarbonyl)phenyl 4-nitrobenzoate is an organic compound with the molecular formula C14H8ClNO5 . This compound is characterized by the presence of both a chlorocarbonyl group and a nitrobenzoate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorocarbonyl)phenyl 4-nitrobenzoate typically involves the reaction of 4-nitrobenzoic acid with 4-(chlorocarbonyl)phenol. The reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the process include dichloromethane and toluene .

Chemical Reactions Analysis

Types of Reactions

4-(Chlorocarbonyl)phenyl 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Chlorocarbonyl)phenyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 4-(Chlorocarbonyl)phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chlorocarbonyl)phenyl 4-nitrobenzoate is unique due to the para positioning of the nitro group, which can influence its reactivity and interaction with other molecules. This positioning can lead to distinct chemical and biological properties compared to its meta and ortho counterparts .

Properties

CAS No.

89882-99-5

Molecular Formula

C14H8ClNO5

Molecular Weight

305.67 g/mol

IUPAC Name

(4-carbonochloridoylphenyl) 4-nitrobenzoate

InChI

InChI=1S/C14H8ClNO5/c15-13(17)9-3-7-12(8-4-9)21-14(18)10-1-5-11(6-2-10)16(19)20/h1-8H

InChI Key

BTYUIANWJPKSIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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